2-[2-(2-Bromo-3-methylbutanamido)acetamido]acetic acid
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Overview
Description
2-[2-(2-Bromo-3-methylbutanamido)acetamido]acetic acid is an organic compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes a bromine atom and an amido group, making it a subject of interest for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Bromo-3-methylbutanamido)acetamido]acetic acid typically involves the reaction of 2-aminoacetic acid with 2-bromo-3-methylbutanoic anhydride under suitable conditions . The reaction is carried out in a solvent such as dichloromethane, with a base like triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Bromo-3-methylbutanamido)acetamido]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bonds in the compound can be hydrolyzed to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines.
Scientific Research Applications
2-[2-(2-Bromo-3-methylbutanamido)acetamido]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-Bromo-3-methylbutanamido)acetamido]acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and amido groups in the compound can interact with enzymes and receptors, potentially modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Chloro-3-methylbutanamido)acetamido]acetic acid
- 2-[2-(2-Iodo-3-methylbutanamido)acetamido]acetic acid
- 2-[2-(2-Fluoro-3-methylbutanamido)acetamido]acetic acid
Uniqueness
2-[2-(2-Bromo-3-methylbutanamido)acetamido]acetic acid is unique due to the presence of the bromine atom, which can impart distinct chemical reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in research and industrial applications.
Properties
CAS No. |
94107-40-1 |
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Molecular Formula |
C9H15BrN2O4 |
Molecular Weight |
295.13 g/mol |
IUPAC Name |
2-[[2-[(2-bromo-3-methylbutanoyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C9H15BrN2O4/c1-5(2)8(10)9(16)12-3-6(13)11-4-7(14)15/h5,8H,3-4H2,1-2H3,(H,11,13)(H,12,16)(H,14,15) |
InChI Key |
KISSGRWZJBZQAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NCC(=O)O)Br |
Origin of Product |
United States |
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